3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea
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Overview
Description
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoropropan-2-yl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea typically involves the reaction of hexafluoropropan-2-yl isocyanate with dipentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The hexafluoropropan-2-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives with varying degrees of oxidation.
Reduction: Reduced urea derivatives with hydrogenated functional groups.
Substitution: Substituted urea derivatives with nucleophilic groups replacing fluorine atoms.
Scientific Research Applications
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropan-2-yl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis and industry.
Uniqueness
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipentylurea stands out due to its unique combination of hexafluoropropan-2-yl and dipentylurea groups, providing distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,1-dipentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F6N2O/c1-3-5-7-9-22(10-8-6-4-2)12(23)21-11(13(15,16)17)14(18,19)20/h11H,3-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIWAXZJECLDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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